molecular formula C18H19Cl2N3O B3020075 3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide CAS No. 1259176-47-0

3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide

Cat. No.: B3020075
CAS No.: 1259176-47-0
M. Wt: 364.27
InChI Key: HRDPNHIFDXNXSJ-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide is a synthetic organic compound belonging to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 2. Additionally, it has a phenyl ring substituted with a cyclohexylamino group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-N-phenylpyridine-2-carboxamide: Lacks the cyclohexylamino group, which may affect its biological activity.

    4-(cyclohexylamino)phenylpyridine-2-carboxamide: Lacks the chlorine substitutions on the pyridine ring.

Uniqueness

The presence of both chlorine atoms and the cyclohexylamino group in 3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-15-10-11-16(20)23-17(15)18(24)22-14-8-6-13(7-9-14)21-12-4-2-1-3-5-12/h6-12,21H,1-5H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDPNHIFDXNXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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